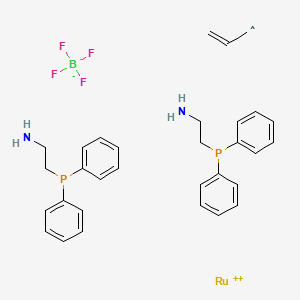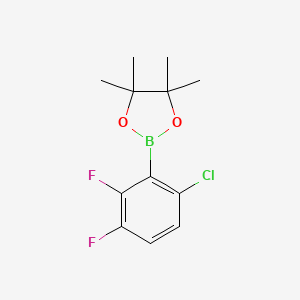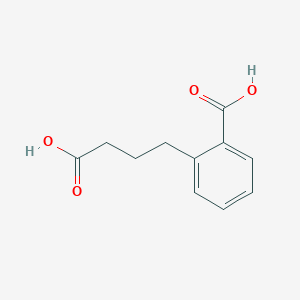
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate, 98% is a highly active catalyst for the hydrogenation of amides to alcohols and amines . It is also used for the hydrogenation of functionalized amides under basic and neutral conditions . The compound is an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular formula of Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is C31H37BF4N2P2Ru . Its molecular weight is 687.46 .Chemical Reactions Analysis
As mentioned earlier, Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is a highly active catalyst for the hydrogenation of amides to alcohols and amines . It is also used for the hydrogenation of functionalized amides under basic and neutral conditions .Physical And Chemical Properties Analysis
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is an off-white to pale yellow solid . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Catalytic Applications
Ruthenium complexes, including those with phosphino ligands, have been extensively studied for their catalytic properties. These complexes are pivotal in facilitating various chemical reactions, such as hydrogenation, oxidation, and especially metathesis reactions. The unique electronic and steric properties of ruthenium catalysts enable efficient and selective transformations that are crucial in organic synthesis and industrial processes. For instance, the application of ruthenium catalysts in olefin metathesis has revolutionized the synthesis of complex molecules, including pharmaceuticals, polymers, and petrochemicals (Krompiec et al., 2008).
Medicinal Chemistry
Ruthenium compounds exhibit significant potential in medicinal chemistry, particularly as anticancer agents. Their interaction with DNA and proteins, ability to mimic iron in biological systems, and relatively low toxicity compared to platinum-based drugs make them attractive candidates for drug development. Studies have shown that ruthenium complexes can induce selective cytotoxicity in cancer cells, highlighting their potential in chemotherapy. The anticancer activity of ruthenium complexes is often attributed to their ability to interfere with DNA replication and transcription processes in cancer cells, leading to cell death (Motswainyana & Ajibade, 2015).
Material Science
In materials science, ruthenium complexes have found applications in the development of novel materials with unique electronic, optical, and magnetic properties. These materials are utilized in various technologies, including solar cells, sensors, and electronic devices. The versatility of ruthenium complexes, arising from their variable oxidation states and the ability to form stable coordination compounds, enables the design of materials with specific functionalities tailored for particular applications (Campbell & Compton, 2010).
Propriétés
InChI |
InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXXWZASZIRDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37BF4N2P2Ru+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)